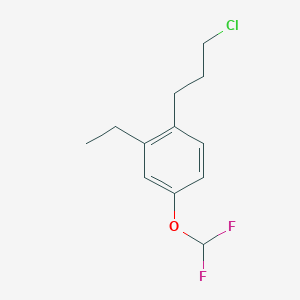
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and an ethylbenzene core
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene typically involves multiple steps. One common method includes the reaction of 1-(3-chloropropyl)-4-hydroxy-2-ethylbenzene with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The difluoromethoxy group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include thionyl chloride, hydrogen peroxide, and various catalysts. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophilic sites, while the difluoromethoxy group can participate in hydrogen bonding and other interactions. These interactions can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene include:
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene
These compounds share similar structural features but differ in the position and type of substituents, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement on the benzene ring.
Properties
Molecular Formula |
C12H15ClF2O |
|---|---|
Molecular Weight |
248.69 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene |
InChI |
InChI=1S/C12H15ClF2O/c1-2-9-8-11(16-12(14)15)6-5-10(9)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |
InChI Key |
YVTYWPAEAZAHDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC(F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















